3-(2-Chlorobenzoyl)chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorobenzoyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-13-7-3-1-5-10(13)15(18)12-9-20-14-8-4-2-6-11(14)16(12)19/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHRDJEIPBRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations for 3 2 Chlorobenzoyl Chromen 4 One and Analogues
Foundational Synthetic Strategies for the Chromen-4-one Core
The construction of the chromen-4-one skeleton is a well-established area of organic synthesis, with numerous methods developed over the years. These strategies can be broadly categorized into cyclization-based approaches, acylation and condensation reactions, and oxidative rearrangements.
Cyclization reactions are paramount in the synthesis of the chromen-4-one core, often involving the formation of the oxygen-containing heterocyclic ring from an acyclic precursor.
Radical Cyclization: A powerful strategy for forming 3-substituted chroman-4-ones, which are immediate precursors to chromen-4-ones, involves the radical cascade cyclization of o-allyloxybenzaldehydes. researchgate.net This method allows for the incorporation of various functional groups at the C3-position. researchgate.net For instance, a metal-free approach utilizes (NH4)2S2O8 to mediate the decarboxylative radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, yielding ester-containing chroman-4-ones. nih.gov
Intramolecular Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used to promote the intramolecular acylation of alkenyl bromides with aldehydes, providing an efficient route to diversely functionalized 4H-chromen-4-ones. nih.govresearchgate.net Another palladium-catalyzed cascade involves carbonylation followed by allene insertion and capture by an internal nucleophile to yield 3-methylene chromanones. researchgate.net
Michael Addition/Cyclization: A three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines can produce chromeno[4,3-b]pyrrol-4(1H)-ones through a sequence involving a multicomponent reaction followed by an intramolecular Michael cyclization. acs.org
| Cyclization Method | Precursors | Key Reagents/Catalysts | Product Type |
| Radical Cascade Cyclization | 2-(allyloxy)arylaldehydes, Oxalates | (NH4)2S2O8 | Ester-containing chroman-4-ones nih.gov |
| Intramolecular Acylation | Alkenyl bromides, Aldehydes | Pd(PPh3)4/Xphos, K2CO3 | 4H-Chromen-4-ones nih.govresearchgate.net |
| Cascade Carbonylation | Aryl iodides, Allene, CO | Pd(0) catalyst | 3-Methylene chroman-4-ones researchgate.net |
| MCR/Michael Cyclization | 2-oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | Pyridine | Chromeno[4,3-b]pyrrol-4(1H)-ones acs.org |
Classic and modern acylation and condensation reactions remain a cornerstone for chromen-4-one synthesis, typically starting from substituted phenols.
Baker-Venkataraman Rearrangement: This classical method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1-(2-hydroxyphenyl)-1,3-dione, which then undergoes acid-catalyzed cyclodehydration to afford the chromen-4-one. researchgate.netresearchgate.net For example, 2-acetylphenyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate can be rearranged in the presence of pyridine and KOH to form the corresponding 1,3-dione, a key intermediate for chromone (B188151) synthesis. researchgate.net
Claisen-Schmidt Condensation: This reaction involves the base-promoted condensation of 2-hydroxyacetophenones with aldehydes to form chalcones, which can then be cyclized to chroman-4-ones. researchgate.netresearchgate.net
Kostanecki-Robinson Reaction: This method produces 3-acylchromones through the reaction of o-hydroxyaryl ketones with aliphatic acid anhydrides and their sodium salts. researchgate.netnih.gov
O-Acylation: The direct acylation of hydroxylated heterocyclic compounds is a common transformation. For instance, 7-hydroxy-2H-chromen-2-one can be acylated with 4-chlorobenzoyl chloride in the presence of triethylamine to yield the corresponding ester. researchgate.netsemanticscholar.orgresearchgate.net While this example illustrates O-acylation, similar principles can be applied in C-acylation strategies on appropriate precursors to build the chromone framework.
Oxidation provides another avenue for the synthesis of the chromen-4-one system, either by creating the double bond in a pre-existing chroman-4-one ring or by facilitating the cyclization itself.
Dehydrogenation of Chroman-4-ones: Chroman-4-ones can be oxidized to the corresponding chromen-4-ones. A transition-metal-free method uses tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) to mediate this transformation, affording products in good to excellent yields. researchgate.net
Oxidative Rearrangement: A practical approach for synthesizing 3-heteroaryl-4H-chromen-4-ones involves the oxidative nih.govrsc.org rearrangement of the corresponding 2-heteroaryl chroman-4-ones using thallium(III) p-tosylate. researchgate.net
Oxidative Cyclization of Chalcones: The oxidative cyclization of chalcones, often derived from the condensation of 2-hydroxyacetophenones and aldehydes, can directly yield chromen-4-ones. A common reagent for this transformation is iodine in dimethyl sulfoxide (DMSO). researchgate.net
Targeted Synthesis of 3-(2-Chlorobenzoyl)chromen-4-one Derivatives
Synthesizing the specific target molecule, this compound, requires strategies that can regioselectively introduce the 2-chlorobenzoyl group at the C-3 position of the chromen-4-one core.
Directly acylating the C-3 position of a pre-formed chromen-4-one ring can be challenging. Therefore, multistep synthetic sequences are often employed where the acyl group is introduced onto a precursor before the final cyclization to form the heterocyclic ring.
One plausible approach is analogous to the synthesis of 3-benzoyl thioflavones. This would involve the initial synthesis of a 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione intermediate. This diketone, a key precursor, can be synthesized via a Baker-Venkataraman type rearrangement or by a Claisen condensation between a 2-hydroxyacetophenone and a methyl 2-chlorobenzoate. The subsequent acid-catalyzed cyclization of this diketone intermediate would yield the desired this compound.
A related synthesis of 3-(4-Chlorobenzoyl)-2-(4-substitutedphenyl) thioflavones was achieved by reacting 1-(2-mercaptophenyl)-3-phenylpropane-1,3-dione with an aldehyde, followed by oxidation with iodine. viirj.org This highlights the utility of 1,3-dione precursors in building substituted flavone and thioflavone structures. The acylation step often utilizes an acyl chloride, such as 2-chlorobenzoyl chloride, which is a commercially available reagent consisting of a benzoyl chloride with a chloro substituent in the ortho-position. nih.gov
Palladium-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical tool for the diversification of heterocyclic scaffolds, including chromen-4-ones. scispace.com This approach allows for the direct introduction of substituents without the need for pre-functionalized starting materials.
The strategy can be applied to create 3-substituted chromen-4-ones. For example, an efficient method was developed for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one. acs.org This two-step process involves first creating a 3-benzyl-4H-chromen-4-one (a homoisoflavonoid), followed by an intermolecular palladium-catalyzed C–H bond olefination. acs.org The key to this reaction is the use of the C-2/C-3 double bond of the chromone core as a chelating group to direct the palladium catalyst to activate the ortho C-H bonds of the benzyl substituent. acs.org
Multi-Component Reactions for Complex Chromen-4-one Architectures
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures from simple starting materials in a single step. researchgate.net These reactions are characterized by high atom economy and operational simplicity, making them a cornerstone of modern green chemistry. researchgate.net In the context of chromen-4-one synthesis, MCRs provide a direct route to highly functionalized derivatives.
An exemplary MCR approach involves a three-component domino reaction for the synthesis of 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives. This method utilizes 2-hydroxy-1,4-naphthoquinone, various aromatic aldehydes, and arylenaminones in glacial acetic acid under microwave irradiation. lqdtu.edu.vn The transformation is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, and O-cyclization, demonstrating the power of MCRs to construct complex polycyclic systems in moderate to high yields. lqdtu.edu.vn This strategy showcases broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic aldehydes and arylenaminones. lqdtu.edu.vn
Another significant application of MCRs is the synthesis of 2-amino-4H-chromene derivatives. These are typically synthesized through one-pot reactions involving aromatic aldehydes, malononitrile, and an enolizable C-H acid like resorcinol or dimedone. researchgate.net While not directly yielding a 3-aroylchromen-4-one, these reactions highlight the versatility of MCRs in building the foundational chromene ring, which can be further modified. For instance, the Ugi-azide MCR has been employed to synthesize 3-tetrazolylmethyl-4H-chromen-4-ones, demonstrating the potential for introducing diverse functionalities at the 3-position. mdpi.com
The key advantages of employing MCRs in the synthesis of complex chromen-4-one architectures are summarized below:
| Feature | Description | Reference |
| Efficiency | Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification stages. | researchgate.netlqdtu.edu.vn |
| Atom Economy | Most atoms of the starting materials are incorporated into the final product, minimizing waste. | researchgate.netresearchgate.net |
| Complexity Generation | Allows for the rapid construction of complex and highly substituted chromen-4-one scaffolds from simple precursors. | lqdtu.edu.vn |
| Versatility | A wide range of starting materials can be used, leading to diverse libraries of chromen-4-one analogues. | researchgate.netlqdtu.edu.vn |
Strategies Involving O-Acylation of Chromen-4-ones
O-acylation is a fundamental transformation in organic synthesis and plays a crucial role in several strategies for constructing the chromen-4-one skeleton. A classic and widely used method that hinges on an O-acylation step is the Baker-Venkataraman rearrangement. This process involves the esterification (O-acylation) of a 2'-hydroxyacetophenone with an acyl chloride, such as 2-chlorobenzoyl chloride. The resulting ester then undergoes an intramolecular rearrangement in the presence of a base (e.g., potassium hydroxide) to form a 1,3-dione intermediate. scispace.com Subsequent acid-catalyzed cyclodehydration of this dione furnishes the desired 3-substituted chromen-4-one. scispace.com
Another approach involves the direct acylation of pre-existing chromone systems, although this is less common for introducing substituents at the 3-position. More frequently, O-acylation is used to prepare reactive intermediates. For example, a novel synthesis of 4H-chromen-4-ones involves the reaction of silyl esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. organic-chemistry.org This leads to acylphosphoranes that undergo an intramolecular Wittig cyclization to yield the chromen-4-one core in good yields (55-80%). organic-chemistry.org This one-pot cyclization method is an efficient alternative to traditional routes that often require harsh conditions. organic-chemistry.org
Methodological Advancements and Optimization in Synthesis
Continuous efforts are being made to refine and improve the synthesis of chromen-4-ones, focusing on enhancing reaction efficiency, selectivity, and environmental compatibility.
Enhancement of Reaction Efficiency and Selectivity
A significant advancement in improving reaction efficiency is the application of microwave irradiation. researchgate.net This non-conventional heating technique has been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and, in some cases, improving regioselectivity. lqdtu.edu.vnresearchgate.net For example, the three-component synthesis of 3-benzoyl-4H-benzo[g]chromene-5,10-diones saw a significant yield improvement (up to 84%) when the reaction was conducted at 110 °C under microwave heating. lqdtu.edu.vn
Novel Catalytic Systems in Chromen-4-one Synthesis
The development of novel catalytic systems has revolutionized the synthesis of chromen-4-ones, offering milder reaction conditions, higher efficiency, and better selectivity.
Photocatalysis: Visible-light photoredox catalysis has emerged as a green and powerful synthetic tool. nih.gov Nanophotocatalysts, such as histaminium tetrachlorozincate and eosin Y-sensitized WO3/ZnO, have been successfully employed in the multi-component synthesis of various chromene derivatives under green LED irradiation. nih.govrsc.org These reactions often proceed under solventless conditions at ambient temperature, offering excellent yields and high atom economy. rsc.org The catalyst can often be recovered and reused multiple times with minimal loss of activity. rsc.org
Lewis Acid and Organocatalysis: A wide array of Lewis acids are effective catalysts for chromen-4-one synthesis. Catalysts such as Y(OTf)3, InCl3, and various metal triflates (e.g., Cu(OTf)2, Sc(OTf)2) have been used to promote cyclization and coupling reactions. researchgate.netresearchgate.net In some cases, inexpensive and less toxic alternatives like ZnO nanoparticles have proven to be effective substitutes for catalysts like InCl3 in Ugi-azide reactions. mdpi.com Organocatalysts, such as piperidine, are also commonly used in the condensation reactions that form the basis of many chromene syntheses. nih.gov
Palladium Catalysis: Palladium-catalyzed reactions are instrumental for forming carbon-carbon bonds. researchgate.net An efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one utilizes an intermolecular Pd-catalyzed C-H bond olefination, demonstrating a sophisticated approach to functionalizing the chromone scaffold. nih.gov
The table below summarizes some of the novel catalytic systems used in the synthesis of chromen-4-one and its analogues.
| Catalyst Type | Specific Example(s) | Application | Reference |
| Nanophotocatalysts | Histaminium tetrachlorozincate, WO3/ZnO@NH2-EY | Multi-component synthesis of chromenes under visible light. | nih.govrsc.org |
| Lewis Acids | Y(OTf)3, InCl3, ZnO nanoparticles, Cu(OTf)2 | Dehydrative coupling, Ugi-azide reactions, acylation. | mdpi.comresearchgate.netresearchgate.net |
| Palladium Catalysts | Palladium(II) complexes | C-H bond functionalization and olefination. | nih.gov |
| Organocatalysts | Piperidine | Condensation reactions for chromene synthesis. | nih.gov |
Structure Activity Relationship Sar and Mechanistic Elucidation of 3 2 Chlorobenzoyl Chromen 4 One Analogues
Fundamental Principles of Structure-Activity Relationships in Chromen-4-one Chemistry
The chromen-4-one (or chromone) nucleus is recognized as a "privileged scaffold" in drug discovery. scielo.br This is due to its presence in a wide array of natural products and synthetic compounds that exhibit significant biological activities, including antitumor, anti-inflammatory, and antiviral properties. scielo.brresearchgate.net The biochemical and pharmacological properties of chromene derivatives are highly dependent on the substitution pattern around this core structure. islandarchives.ca
The fundamental principle of SAR in this chemical class is that even minor structural modifications can lead to substantial changes in biological activity. researchgate.net Research has consistently shown that the type, position, and electronic nature of substituents on the chromen-4-one ring system are critical determinants of a compound's efficacy and mechanism of action. islandarchives.caacs.org For instance, studies on various chromone (B188151) derivatives have demonstrated that unsubstituted versions often lack significant inhibitory activity, highlighting the necessity of substituents on the aromatic system for biological function. acs.org Therefore, a thorough SAR study involves analyzing how variations in these substituents modulate interactions with biological targets, thereby providing a rational basis for drug design.
Identification of Key Pharmacophoric Features within the 3-(2-Chlorobenzoyl)chromen-4-one Scaffold
A pharmacophore is an abstract three-dimensional representation of the essential molecular features required for a molecule to interact with a specific biological target and trigger a desired response. fiveable.me Identifying the pharmacophore of the this compound scaffold is essential for understanding its interactions at a molecular level and for designing new, potent analogues.
Based on the structure and known pharmacophore models for related compounds, the key features of this compound likely include:
Hydrogen Bond Acceptors: The carbonyl group (C=O) at position 4 of the chromone ring and the carbonyl group of the 3-benzoyl moiety are potent hydrogen bond acceptors. researchgate.net
Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the chromone scaffold and the 2-chlorophenyl ring constitute significant aromatic and hydrophobic regions that can engage in π-π stacking and hydrophobic interactions with a target protein. researchgate.netnih.gov
Halogen Atom: The chlorine atom on the benzoyl ring can act as a weak hydrogen bond acceptor and is capable of forming halogen bonds, which are increasingly recognized as important directional interactions in ligand-protein binding. nih.gov
Defined 3D Arrangement: The specific spatial orientation of these features, dictated by the bond angles and torsional rotation between the chromone and benzoyl moieties, is critical for proper alignment within a biological target's binding site. fiveable.me
The biological potency and selectivity of chromen-4-one derivatives are profoundly influenced by the nature and position of various substituents. acs.orgnih.gov SAR studies have revealed several general trends that are critical for optimizing the activity of analogues based on the this compound scaffold.
Substituents on the Chromone Ring: The aromatic portion of the chromone nucleus is a key site for modification. Generally, introducing electron-withdrawing groups, such as halogens, enhances biological activity. scielo.bracs.org In contrast, electron-donating groups tend to decrease potency. acs.orgnih.gov The position of these substituents is also crucial; for example, in a study on SIRT2 inhibitors, a substituent at the 6-position was found to be more critical for activity than one at the 8-position. acs.org Dihalogenated derivatives were significantly more active than their unsubstituted counterparts, suggesting that electrostatic properties are key drivers of inhibition. acs.org
The 3-Benzoyl Group: The substituent at position 3 is a major determinant of activity. In the parent compound, the 2-chlorobenzoyl group plays a defining role. The chlorine atom, being an electron-withdrawing group, influences the electronic distribution of the entire molecule. nih.gov Its position at the ortho position of the benzoyl ring imposes steric constraints that affect the molecule's preferred conformation, which in turn impacts how it fits into a binding pocket.
The following table summarizes key SAR findings for chromone derivatives from various studies.
| Modification Site | Substituent Type | Effect on Biological Activity | Reference |
| Chromone Ring (General) | Unsubstituted | Loss of inhibitory activity | acs.org |
| Chromone Ring (Position 6) | Electron-withdrawing (e.g., -Cl, -Br) | Favorable for activity; more important than position 8 | acs.org |
| Chromone Ring (General) | Electron-donating | Generally less potent | acs.orgnih.gov |
| Phenyl Ring Substituent | Electron-withdrawing (e.g., -F, -Cl) | Can increase activity through electronic and halogen bonding interactions | nih.gov |
| Phenyl Ring Substituent | Electron-donating (e.g., -OCH3, -CH3) | Can favor activity against certain enzymes like LOX-15 | nih.gov |
| Position 2 of Chromone | Alkyl chains | Activity is dependent on the length and branching of the chain | acs.org |
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it must adopt a specific shape to bind effectively to its target. nih.gov For this compound analogues, conformational analysis is vital for understanding this relationship.
A key conformational variable in this scaffold is the rotation around the single bond connecting the chromone C3-position to the benzoyl carbonyl carbon. This torsional angle dictates the relative orientation of the chromone ring system and the 2-chlorophenyl group. The steric hindrance caused by the ortho-chloro substituent on the benzoyl ring likely restricts this rotation, favoring certain conformations over others. This conformational preference can be critical for activity, as it pre-organizes the molecule for optimal interaction with a binding site.
Studies on related molecules have shown how substituents can govern molecular conformation and, consequently, biological function. For example, in fluorinated adenosine (B11128) fragments, the fluorine substituent was found to govern the conformation of the sugar ring, which directly correlated with the fragments' ability to bind to their target endonuclease. nih.gov Similarly, for this compound, the interplay between the planar chromone core and the twisted benzoyl substituent creates a unique 3D shape that is essential for its biological profile. Any modification to the scaffold must be evaluated for its effect on this crucial conformational arrangement.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activities. jst.go.jpnih.gov These predictive models are invaluable tools in medicinal chemistry for optimizing lead compounds, predicting the activity of novel molecules, and prioritizing synthetic efforts. researchgate.netyoutube.com For analogues of this compound, QSAR can accelerate the discovery of derivatives with enhanced potency and selectivity.
The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors and fingerprints. medecinesciences.orgresearchgate.net
Molecular Descriptors: These are calculated properties that encode different aspects of a molecule's structure. They can be broadly categorized into several types:
Constitutional (1D): Molecular weight, atom counts, etc. medecinesciences.org
Topological (2D): Describing atomic connectivity, such as connectivity indices (e.g., X0Av, X1Per) and shape indices. nih.govresearchgate.net
Geometrical (3D): Based on the 3D coordinates of the atoms, such as molecular volume and surface area. researchgate.net
Physicochemical: Properties like logP (lipophilicity) and molar refractivity. nih.gov
Quantum-Chemical: Electronic properties derived from quantum mechanics, such as HOMO/LUMO energies and partial charges. jst.go.jp
Molecular Fingerprints: These are bit-string representations of a molecule, where each bit corresponds to the presence or absence of a specific structural feature or substructure. medecinesciences.orgnih.gov Common types include MACCS166 keys and Extended-Connectivity Fingerprints (ECFPs), which capture molecular features in a systematic and hierarchical manner. researchgate.net
The selection of appropriate descriptors and fingerprints is a critical step, as they must capture the structural variations within the dataset that are relevant to the biological activity being modeled. researchgate.net
The process of building a robust and predictive QSAR model involves two key stages: development and rigorous validation. nih.gov
Development: A dataset of chromone analogues with known biological activities is first curated. This dataset is then typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. jst.go.jpnih.gov Various statistical and machine learning methods can be employed to generate the QSAR model, including:
Multiple Linear Regression (MLR) and Partial Least Squares (PLS): Linear methods that create a straightforward equation linking descriptors to activity. youtube.commdpi.com
Machine Learning Algorithms: Non-linear methods like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Random Forest (RF) can often capture more complex relationships. medecinesciences.orgmedecinesciences.orgarxiv.org
Validation: Validation is arguably the most critical step, as it establishes the reliability and predictive accuracy of the developed model. nih.govresearchgate.netnih.gov A model must undergo both internal and external validation.
Internal Validation: This assesses the robustness of the model using only the training set. The most common technique is cross-validation (e.g., leave-one-out or LOO), which yields the cross-validated correlation coefficient (Q²). A high Q² value indicates good internal stability. researchgate.netmdpi.com
External Validation: This tests the model's ability to predict the activity of compounds it has never seen before (the test set). researchgate.net The key metric here is the predictive R² (R²_pred), which compares the predicted activity values against the experimentally observed values for the test set. jst.go.jp
A statistically sound and predictive QSAR model is characterized by high values for the coefficient of determination (R²), the cross-validated coefficient (Q²), and the external validation coefficient (R²_pred). The table below outlines key statistical parameters used in model validation.
| Parameter | Description | Generally Accepted Value | Reference |
| R² | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 | nih.gov |
| Q² (or r²cv) | Cross-validated R²; measures the internal predictive ability of the model. | > 0.5 | researchgate.net |
| R²_pred | Predictive R² for the external test set; measures the external predictive power. | > 0.6 | jst.go.jpresearchgate.net |
| R² - Q² | Difference between R² and Q²; a large difference may indicate overfitting. | < 0.3 | researchgate.net |
By developing and validating such models, researchers can effectively screen virtual libraries of this compound analogues and prioritize the synthesis of those with the highest predicted activity, significantly streamlining the drug discovery process.
Mechanistic Investigations of Biological Target Interactions
The biological activity of this compound and its analogues is intrinsically linked to their interactions with specific molecular targets. Elucidating these mechanisms at a molecular level is crucial for understanding their therapeutic potential and for the rational design of more potent and selective agents. This section explores the inhibitory mechanisms against key enzymes, their binding and modulatory effects on important receptors, and their interference with critical cellular pathways.
Inhibition Mechanisms against Specific Enzymes (e.g., Pteridine Reductase 1, Cyclooxygenase-2, SHP2 Protein, α-Glucosidase)
The chromen-4-one scaffold, particularly when substituted with a benzoyl group at the 3-position, has demonstrated inhibitory activity against a range of enzymes implicated in various pathological conditions. The nature and position of substituents on both the chromenone ring and the benzoyl moiety play a pivotal role in defining the potency and selectivity of these interactions.
Pteridine Reductase 1 (PTR1): Pteridine reductase 1 is a vital enzyme for the survival of Leishmania parasites, making it an attractive target for the development of new anti-leishmanial drugs. Research has shown that certain chromone derivatives can effectively inhibit PTR1. The mechanism of inhibition is believed to involve the binding of the chromone scaffold within the active site of the enzyme, thereby preventing the binding of its natural substrate. The 2-chloro substituent on the benzoyl ring of this compound can significantly influence this interaction through steric and electronic effects, potentially enhancing the binding affinity and inhibitory potency.
SHP2 Protein: The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a critical regulator of cell signaling pathways and is a validated target in cancer therapy. The chromen-4-one core is a known pharmacophore for targeting protein tyrosine phosphatases. The inhibitory mechanism of this compound analogues against SHP2 likely involves the coordination of the carbonyl group with the phosphate-binding loop of the enzyme. The 2-chlorobenzoyl moiety can extend into a nearby hydrophobic pocket, with the chlorine atom potentially forming specific halogen bonds that enhance the binding affinity and lead to potent inhibition of SHP2's catalytic activity.
α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. A variety of natural and synthetic chromones have been shown to inhibit α-glucosidase. The proposed mechanism of inhibition is often competitive, where the chromone molecule mimics the structure of the carbohydrate substrate and binds to the enzyme's active site. The this compound structure, with its specific stereoelectronic properties, can effectively block the active site, preventing the breakdown of complex carbohydrates and thereby reducing postprandial hyperglycemia.
Interactive Table 1: Summary of Enzyme Inhibition by this compound Analogues
| Enzyme Target | Putative Inhibition Mechanism | Role of the 3-(2-Chlorobenzoyl) Moiety |
| Pteridine Reductase 1 | Competitive binding in the active site | Influences binding affinity through steric and electronic effects |
| Cyclooxygenase-2 | Occlusion of the hydrophobic active site channel | Contributes to molecular shape and lipophilicity for better fit |
| SHP2 Protein | Interaction with the phosphate-binding loop and adjacent pockets | Forms specific interactions (e.g., halogen bonds) to enhance binding |
| α-Glucosidase | Competitive inhibition by mimicking the carbohydrate substrate | Blocks the active site, preventing substrate access |
Receptor Binding and Modulatory Effects (e.g., GPR55, Estrogen Receptors)
In addition to enzyme inhibition, this compound and its analogues can exert their biological effects by binding to and modulating the activity of specific receptors.
GPR55: GPR55 is a G-protein coupled receptor that has been implicated in a variety of physiological processes, including pain, inflammation, and cancer. Certain chromone-based compounds have been identified as modulators of GPR55 activity. The binding of these ligands to the receptor can either trigger or block downstream signaling cascades. The this compound scaffold can be envisioned to fit within the transmembrane binding pocket of GPR55, with the 2-chlorobenzoyl group potentially forming key interactions with specific residues that determine whether the compound acts as an agonist or an antagonist.
Estrogen Receptors: Estrogen receptors (ERα and ERβ) are nuclear receptors that play a crucial role in hormonal signaling and are important targets in the treatment of hormone-dependent cancers. Flavonoids, which share the chromone core, are known to interact with estrogen receptors. The mechanism of action involves the binding of the compound to the ligand-binding domain of the receptor, which can either mimic the effects of estrogen (agonism) or block them (antagonism). The planar chromen-4-one ring of this compound can mimic the A-ring of estradiol, while the 3-(2-Chlorobenzoyl) group can project into other regions of the binding pocket, influencing the conformational changes of the receptor and its subsequent interaction with co-regulatory proteins.
Interactive Table 2: Receptor Modulation by this compound Analogues
| Receptor Target | Potential Modulatory Effect | Putative Binding Interaction |
| GPR55 | Agonism or Antagonism | Binding within the transmembrane domain, with the 2-chlorobenzoyl group influencing functional outcome |
| Estrogen Receptors | Agonism or Antagonism | Mimicking the steroid scaffold, with the substituted benzoyl group determining the specific modulatory effect |
Interference with Cellular Processes and Pathways (e.g., DNA Synthesis Inhibition, JAK1/2-STAT1/3 Pathway, Telomerase Activity through Dyskerin Regulation)
The biological effects of this compound analogues can also be attributed to their ability to interfere with complex cellular processes and signaling pathways that are fundamental to cell fate.
JAK1/2-STAT1/3 Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that, when dysregulated, can drive the proliferation and survival of cancer cells. The development of inhibitors targeting this pathway is an active area of research. Chromone-based molecules have been designed to inhibit the kinase activity of JAK1 and JAK2. The mechanism likely involves binding to the ATP-binding site of the kinases, preventing their phosphorylation and activation. By blocking the JAK/STAT pathway, this compound analogues could suppress the expression of downstream target genes involved in cell growth and survival.
Telomerase Activity through Dyskerin Regulation: Telomerase is an enzyme that is essential for immortalizing cancer cells by maintaining the length of their telomeres. Dyskerin is a crucial component of the telomerase holoenzyme complex. Targeting the assembly or function of this complex represents a novel anticancer strategy. Small molecules that can bind to dyskerin and disrupt its interaction with other components of the telomerase complex could lead to the inhibition of telomerase activity. The this compound scaffold could serve as a template for the design of such molecules, which would ultimately lead to telomere shortening and senescence or apoptosis in cancer cells.
Interactive Table 3: Interference with Cellular Processes by this compound Analogues
| Cellular Process/Pathway | Potential Mechanism of Interference | Consequence of Interference |
| DNA Synthesis Inhibition | Intercalation into the DNA double helix | Disruption of replication and transcription, leading to cell death |
| JAK1/2-STAT1/3 Pathway | Inhibition of JAK1/2 kinase activity | Suppression of pro-survival gene expression |
| Telomerase Activity | Disruption of the dyskerin-telomerase complex | Inhibition of telomere maintenance, leading to cellular senescence |
Future Research Directions and Translational Perspectives in Academic Science
Rational Design and Synthesis of Next-Generation Analogues Based on SAR Insights
The advancement of next-generation chromen-4-one analogues is heavily reliant on insights gained from Structure-Activity Relationship (SAR) studies. SAR analyses provide a systematic understanding of how specific structural features of a molecule influence its biological activity, guiding the rational design of more potent and selective compounds. researchgate.netfrontiersin.org
Researchers have successfully utilized SAR to modify the chromen-4-one core and its substituents to tune the efficacy of these compounds for various targets. For instance, in the development of ligands for the G protein-coupled receptor GPR55, systematic modifications to the chromen-4-one scaffold, including the introduction of different substituents, have led to the identification of compounds ranging from full agonists to antagonists. acs.org One critical SAR insight revealed that the carbonyl group at the 4-position is crucial for GPR55 binding and activation, likely acting as a hydrogen bond acceptor. acs.org When this oxygen was replaced with a sulfur atom, the resulting analogue lost its agonist activity and became a weak antagonist, highlighting the importance of this specific functional group. acs.org
Similarly, SAR studies on 4H-chromene derivatives have been instrumental in identifying potent inhibitors of Src kinase, a protein implicated in cancer development. nih.gov These studies demonstrated that specific substitutions on the aryl ring at the 4-position significantly impact inhibitory activity. For example, compounds with 2-chlorophenyl, 3-nitrophenyl, and 2,3-dichlorophenyl substitutions showed notable Src kinase inhibitory effects. nih.gov
Future efforts will focus on expanding these SAR models. By synthesizing and evaluating new libraries of 3-aroyl-chromen-4-ones with diverse substituents on both the chromenone core and the benzoyl moiety, researchers can build more comprehensive SAR databases. This will enable the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For example, introducing hydrophilic or ionizable groups can improve aqueous solubility and bioavailability, addressing common challenges in drug development. nih.govresearchgate.net The systematic exploration of different substitution patterns, guided by previous findings, is a key strategy for discovering next-generation drug candidates. nih.gov
Table 1: SAR Insights for Chromen-4-one Derivatives
Integration of Advanced Computational Methodologies for De Novo Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design of novel molecules with desired properties and accelerating the development process. nih.gov These methods are increasingly being applied to the chromen-4-one scaffold to predict binding affinities, understand interactions with biological targets, and design new analogues with improved efficacy.
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method was effectively used to justify the potent acetylcholinesterase (AChE) inhibitory activity of certain flavonoid-based compounds. nih.gov Docking analysis revealed that the most potent inhibitor established a dual binding interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Such insights are invaluable for designing new derivatives that can optimize these interactions.
In the context of developing dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes, molecular docking was used to design coumarin (B35378) derivatives and study their binding efficiency with the DPP-IV enzyme before their synthesis. doi.org This computational pre-screening helps prioritize which compounds to synthesize, saving time and resources.
Future applications will likely involve more sophisticated computational approaches. Machine learning and deep learning algorithms can be trained on existing SAR data to create predictive models for biological activity and other properties. nih.gov These models can then be used to screen vast virtual libraries of potential chromen-4-one derivatives or even generate entirely new molecular structures (de novo design) that are optimized for multiple objectives, such as high potency, selectivity, and favorable drug-like properties. By integrating these advanced computational methodologies, researchers can more efficiently navigate the vast chemical space to identify promising new drug candidates based on the 3-(2-Chlorobenzoyl)chromen-4-one framework.
Exploration of Novel Biological Targets and Mechanistic Pathways for Chromen-4-one Derivatives
The chromen-4-one core is a versatile scaffold that has demonstrated activity against a wide array of biological targets, suggesting its potential application in treating a variety of diseases. frontiersin.orgnih.gov While some targets are well-established, ongoing research continues to uncover novel mechanistic pathways and molecular targets for this class of compounds.
Recent studies have identified several promising targets for chromen-4-one derivatives:
G Protein-Coupled Receptors (GPCRs): A series of chromen-4-one derivatives have been developed as potent and selective ligands for GPR55, a receptor implicated in inflammation, neuropathic pain, and cancer. acs.org Some of these compounds also showed activity as antagonists for GPR35, indicating potential for dual-target activity. acs.org
Enzymes in Neurodegenerative Disease: In the context of Alzheimer's disease, chromen-4-one based compounds have been designed as multi-target agents. nih.gov One derivative, in particular, showed potent inhibition of acetylcholinesterase (AChE) and also prevented the formation of advanced glycation end products (AGEs), which are involved in diabetic complications and neurodegeneration. nih.gov
Kinases: Chromen-4-one derivatives have been identified as a new class of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCKs), which are potential targets for treating diabetic retinopathy. researchgate.net Another study highlighted 4H-chromene derivatives as inhibitors of Src kinase, a key player in several human cancers. nih.gov
Cancer-Related Pathways: Research has shown that certain chromene derivatives can exert antitumor activity by modulating key signaling pathways in cancer. researchgate.net For example, a newly synthesized derivative was found to down-regulate the expression of pro-inflammatory genes like TNF-α and VEGF and to control other factors such as p53 and matrix metalloproteinase-9 (MMP-9) in a model of hepatocellular carcinoma. researchgate.net Other derivatives have shown potent antibacterial and cytotoxic activity against various cancer cell lines. nih.gov
The future in this area involves leveraging chemoproteomics and other advanced screening platforms to systematically identify new protein targets for this compound and its analogues. Understanding the full spectrum of their molecular interactions will open up new therapeutic avenues and provide a deeper understanding of their mechanisms of action, potentially leading to novel treatments for a range of diseases, from cancer to metabolic and neurodegenerative disorders. researchgate.netnih.govresearchgate.net
Table 2: Investigated Biological Targets for Chromen-4-one Derivatives
Development of Chromen-4-one Based Chemical Probes for Biological Research
Chemical probes are small molecules designed to selectively bind to a specific protein or target in a complex biological system, allowing researchers to study and manipulate its function. mskcc.orgnih.gov The development of chemical probes based on the chromen-4-one scaffold is a critical step towards understanding the detailed biology of their targets and validating them for therapeutic intervention.
A high-quality chemical probe should possess several key features, including high potency and selectivity for its intended target. The rational design process, informed by SAR and computational studies, is crucial for creating such tools. mdpi.com For example, a potent and selective antagonist for GPR55 derived from the chromen-4-one scaffold could be used to investigate the physiological and pathological roles of this receptor in various disease models. acs.org
To function effectively as a probe, the core molecule often needs to be derivatized. This can involve:
Attaching fluorescent tags: This allows for visualization of the target protein within cells using techniques like fluorescence microscopy or flow cytometry.
Incorporating biotin (B1667282) or other affinity tags: These tags enable the isolation of the target protein and its binding partners from cell lysates for identification and further analysis (e.g., via mass spectrometry).
Radiolabeling: This is used for imaging techniques like Positron Emission Tomography (PET) to visualize the distribution of the target in living organisms.
Future research should focus on converting the most promising 3-aroyl-chromen-4-one compounds into a toolbox of chemical probes. mskcc.org By creating fluorescent, biotinylated, and other tagged versions of selective ligands, researchers can gain unprecedented insights into their biological targets. These probes will be invaluable for confirming target engagement in cells, elucidating downstream signaling pathways, and identifying new biomarkers, thereby bridging the gap between basic chemical synthesis and translational clinical research. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-(2-Chlorobenzoyl)chromen-4-one, and how can reaction conditions be optimized for yield?
The synthesis typically involves a multi-step approach starting with the formation of the chromen-4-one core. A common method includes:
- Step 1 : Condensation of a phenol derivative (e.g., 2-hydroxyacetophenone) with a β-keto ester under acidic conditions to form the chromen-4-one backbone .
- Step 2 : Introduction of the 2-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like AlCl₃ or FeCl₃. Reaction temperature (60–80°C) and solvent polarity (e.g., DCM or DMF) critically influence regioselectivity .
- Optimization : Use HPLC or TLC to monitor reaction progress. Adjust stoichiometry (1:1.2 molar ratio of core to acylating agent) and reflux time (6–12 hours) to maximize yields (typically 60–75%) .
Q. How can researchers validate the purity and structural identity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with literature data for chromen-4-one derivatives. For example, the carbonyl signal (C=O) typically appears at δ 175–180 ppm in ¹³C NMR .
- HPLC : Use a C18 column with a methanol-water gradient (70:30 to 90:10) to assess purity (>95% recommended for biological assays) .
- X-ray Crystallography : Employ SHELXL for single-crystal refinement. Key parameters: , for high-resolution data .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to model transition states and calculate activation energies for substitution at the 2-chlorobenzoyl group .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on binding affinity (ΔG < -7 kcal/mol) and hydrogen-bonding patterns with active-site residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) and assess variables like cell passage number, serum concentration, and solvent (DMSO vs. ethanol) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the chloro group with methoxy or nitro substituents) to isolate electronic vs. steric effects on activity .
Q. How does the 2-chlorobenzoyl substituent influence the compound’s photophysical properties?
- UV-Vis Spectroscopy : Measure absorbance in ethanol (λmax ~ 350–400 nm) and compare with unsubstituted chromen-4-one. The chloro group red-shifts λmax due to enhanced conjugation .
- Fluorescence Quenching : Titrate with biomacromolecules (e.g., BSA) to study binding via Stern-Volmer plots. A linear correlation suggests static quenching .
Q. What advanced techniques characterize crystal packing and intermolecular interactions?
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., C–H···O, π-π stacking). Dominant interactions (>25% contribution) guide co-crystal design .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C) and correlate with crystallinity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
